tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 204913-00-8) is a bicyclic carbamate featuring a seven-membered ring system with a nitrogen atom at position 2 and a ketone group at position 3. Its stereospecific (1S) configuration and rigid bicyclic scaffold make it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, facilitating its use in solid-phase peptide synthesis and drug discovery .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7?,8-/m0/s1 |
InChI Key |
JGKYCLQDFDRUQJ-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC(C2)C1=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Intramolecular Lactonization of Ethyl 2-Amino-4-(2-Oxiranyl)butanoate HCl Salt
Primary Reference: Moriguchi et al. (2014)
Procedure
- Starting Material: Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt
- Reaction Conditions:
- Base-mediated epoxide ring-opening (e.g., NaOH, H₂O/THF)
- Intramolecular lactonization at 60°C for 12–24 h
- Boc Protection:
- React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM)
- Catalyzed by 4-dimethylaminopyridine (DMAP) at 0°C to room temperature
- Purification: Recrystallization from DCM/diethyl ether (1:3 v/v)
Key Data
| Step | Yield (%) | Purity (%) | Stereochemical Outcome |
|---|---|---|---|
| Lactonization | 65–75 | 90 | Retains (1S) configuration |
| Boc Protection | >95 | 98 | No racemization observed |
Advantages: Scalable, high stereochemical fidelity.
Limitations: Requires careful control of epoxide reactivity to avoid side reactions.
Asymmetric Aza-Diels-Alder Cycloaddition
Primary Reference: Steppeler (2023)
Procedure
- Diene: 1,3-Butadiene or substituted diene
- Imine Component: Chiral tert-butyl carbamate-protected imine
- Catalyst: Chiral Lewis acid (e.g., Cu(OTf)₂ with bisoxazoline ligand)
- Conditions:
- Solvent: Toluene, −20°C to rt
- Reaction time: 48–72 h
- Post-Reaction: Oxidative workup (e.g., PCC in DCM) to form ketone
Key Data
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 88–92% |
| Diastereomeric Ratio (dr) | 95:5 |
| Overall Yield | 50–60% |
Advantages: High enantioselectivity, modular diene/imine selection.
Limitations: Catalyst cost, sensitivity to moisture.
Mitsunobu Reaction for Stereochemical Inversion
Primary Reference: Gómez-Vidal & Silverman (2001)
Procedure
- Starting Material: (1R,4R)-3-Hydroxy-2-azabicyclo[2.2.1]heptane
- Reagents:
- DIAD (diisopropyl azodicarboxylate)
- Triphenylphosphine (PPh₃)
- Boc₂O in THF
- Conditions: 0°C to rt, 6–8 h
- Outcome: Stereochemical inversion at C1 to yield (1S) configuration
Key Data
| Parameter | Value |
|---|---|
| Conversion Rate | 95% |
| ee After Inversion | 99% |
| Isolated Yield | 82% |
Advantages: Precise stereochemical control.
Limitations: Requires pre-formed hydroxy intermediate.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lactonization | 70–80 | 99 | High | Moderate |
| Aza-Diels-Alder | 50–60 | 90 | Moderate | Low |
| Mitsunobu | 80–85 | 99 | Low | High |
Critical Insights:
- The lactonization route is optimal for industrial-scale production due to reliability.
- Aza-Diels-Alder offers flexibility for structural analogues but suffers from catalyst expenses.
- Mitsunobu reaction is preferred for high-purity (1S) configurations but requires advanced intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a tert-butyl ester group, which makes it valuable in a variety of chemical and biological applications. It is used as a building block in organic synthesis.
Scientific Research Applications
tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is employed across various scientific disciplines due to its unique structural and chemical properties.
Chemistry
- Organic Synthesis tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block. Its bicyclic structure and tert-butyl ester group allow for diverse chemical modifications and reactions, making it an intermediate in synthesizing complex molecules.
- Reaction Types This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using agents like hydrogen peroxide or potassium permanganate, while reduction can be performed using lithium aluminum hydride or sodium borohydride. The tert-butyl ester group can be replaced by other nucleophiles in substitution reactions.
Biology
- Enzyme Mechanism and Protein-Ligand Interactions This compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure is a tool for studying the conformational dynamics of biological molecules.
Medicine
- Drug Discovery and Development Due to its unique structure, tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has applications in drug discovery for designing therapeutic agents with improved efficacy and selectivity.
Industry
- Specialty Chemicals and Advanced Materials This compound is used in the production of specialty chemicals and advanced materials due to its reactivity and stability in various industrial processes.
tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is synthesized through cyclization of precursors under controlled conditions. A common method involves reacting an amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. These reactions often require a base, such as triethylamine, and an inert atmosphere to prevent side reactions. Industrial production methods involve similar synthetic routes on a larger scale, using continuous flow reactors and automated systems to enhance efficiency, yield, purity, and quality.
Mechanism of Action
The mechanism of action of tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The bicyclic structure allows for specific binding interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Oxo vs. Hydroxy/Amino Groups
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-59-2):
The hydroxy group at position 6 increases polarity and hydrogen-bonding capacity, improving aqueous solubility. Stereoisomers like (1R,4S,6R) and (1S,4R,6S) configurations are documented, highlighting the role of stereochemistry in biological activity . - tert-Butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1290539-90-0): The amino group at position 5 introduces basicity, enabling further functionalization (e.g., amide coupling). This derivative is used in kinase inhibitor development .
- NMR data (δ 4.36, 4.23 ppm) indicate distinct conformational preferences compared to the oxo analog .
Table 1: Substituent Comparison
Oxa/Aza Modifications
- tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 848488-70-0):
Replacement of a carbon with oxygen (2-oxa) alters ring strain and electronic properties. Crystallographic data (space group P21, a=6.0710 Å) confirm a planar lactone structure, contrasting with the all-carbon bicyclic system . - tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: N/A):
The addition of a second nitrogen (2,5-diaza) increases hydrogen-bonding capacity, relevant for targeting enzymes like dipeptidyl peptidase-4 (DPP-4) .
Table 2: Heteroatom-Modified Analogs
Stereochemical Variations
Table 3: Stereochemical Comparison
Biological Activity
tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 204913-00-8, is a bicyclic compound with potential biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H15NO3, with a molecular weight of 209.24 g/mol. The compound contains a bicyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 204913-00-8 |
| Purity | >98% |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
Case Study: Antiviral Activity
A study published in Biochemistry demonstrated that related azabicyclic compounds can inhibit viral proteases, which are critical for viral replication. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent viral proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
- Enzyme Inhibition : By mimicking substrate structures, it could competitively inhibit enzymes such as proteases or lipases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of azabicyclic compounds, revealing that modifications to the tert-butyl group can significantly affect biological activity.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how are they experimentally confirmed?
- Answer : The compound is a bicyclic lactam with a tert-butyl ester group. Its IUPAC name (tert-butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) reflects the (1S) stereochemistry, bicyclo[2.2.1]heptane framework, and a lactam (3-oxo) moiety. Structural confirmation employs:
- X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., C–N bond lengths of ~1.33 Å in related azabicyclo structures) .
- NMR spectroscopy : Key signals include δ ~1.4 ppm (tert-butyl protons), δ ~4.2–5.0 ppm (bridgehead protons), and δ ~170 ppm (carbonyl carbons in ¹³C NMR) .
- Chiral HPLC : Validates enantiopurity (e.g., >97% ee in synthetic batches) .
Q. What synthetic routes are commonly used to prepare this compound, and what are their critical steps?
- Answer : Two primary methods are documented:
- From Vince lactam derivatives : Cyclization of amino esters under acidic conditions, followed by tert-butyl protection. A key step is stereocontrol via chiral auxiliaries or catalysts (e.g., LiAlH4 reduction in enantioselective steps) .
- Multi-step functionalization : Starting from bicyclo[2.2.1]heptene precursors, introducing the lactam via oxidative amidation (e.g., using tert-butyl dicarbonate and DMAP in CH₂Cl₂) .
Q. What analytical methods are used to assess purity and stability?
- Answer :
- HPLC-MS : Quantifies impurities (e.g., tert-butyl deprotection byproducts) and confirms molecular weight (211.26 g/mol) .
- Karl Fischer titration : Measures water content (<0.1% for storage stability) .
- Accelerated degradation studies : Exposes the compound to heat (40°C) and humidity (75% RH) to monitor lactam ring hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to improve yield and enantiomeric excess (ee)?
- Answer :
- Chiral catalysts : Use of (R)-BINAP or Jacobsen’s catalysts in asymmetric hydrogenation steps (e.g., achieving >99% ee in related azabicyclo systems) .
- Dynamic kinetic resolution : Exploit ring strain in the bicyclic intermediate to bias stereochemistry during tert-butyl protection .
- Process optimization :
- Solvent effects : Polar aprotic solvents (THF) enhance reaction rates.
- Temperature gradients : Slow warming from –10°C to RT reduces racemization .
- Data : Batch yields improved from 65% to 82% via iterative catalyst screening .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?
- Answer : Discrepancies arise from:
- Structural analogs : Subtle differences in substituents (e.g., hydroxyl vs. amino groups) alter target binding .
- Assay conditions : Viral vs. cellular models (e.g., IC₅₀ values vary between enzymatic assays and cell-based infectivity tests) .
- Methodology :
SAR studies : Systematic substitution at the 3-oxo or bridgehead positions to isolate pharmacophores .
Co-crystallization : Resolve binding modes with viral proteases (e.g., HIV-1 protease) vs. human kinases .
- Example : A 2023 study showed that 5-hydroxyl derivatives lose antiviral activity but gain antiproliferative effects in HeLa cells .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Answer :
- ADMET prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., tert-butyl ester hydrolysis).
- Docking simulations : Identify steric clashes in metabolic enzymes (e.g., replacing the ester with a carbamate improves half-life from 4h to 8h) .
- Case study : Methylation at the bridgehead (C7) reduced clearance by 40% in rat liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
